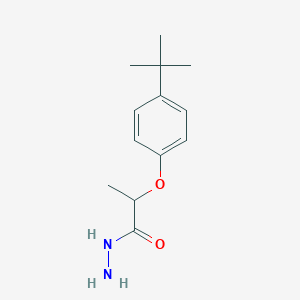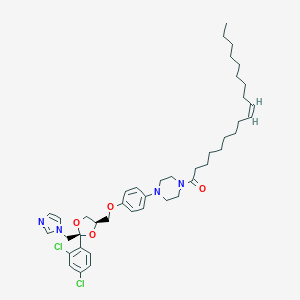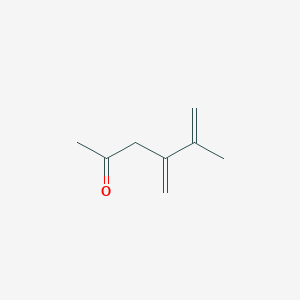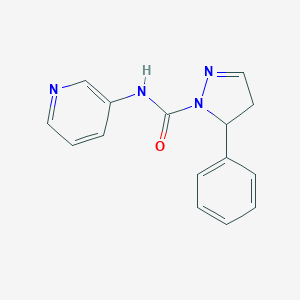
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism Of Action
The exact mechanism of action of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is not fully understood. However, it is believed that the compound acts by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, the compound has been found to modulate the activity of ion channels, including sodium and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical And Physiological Effects
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In vivo studies have also demonstrated the ability of the compound to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to exhibit anticonvulsant effects in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide in lab experiments include its ability to exhibit multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One potential direction is the development of new drugs based on the structure of the compound for the treatment of pain, inflammation, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential toxicity of the compound needs to be further investigated to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be achieved through several methods, including the reaction of 3-acetylpyridine with hydrazine hydrate, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 3-acetylpyridine with phenylhydrazine, followed by the reaction with ethyl chloroformate. The yield of the compound can vary depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, the compound has been found to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
properties
CAS RN |
121306-87-4 |
|---|---|
Product Name |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-phenyl-N-pyridin-3-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c20-15(18-13-7-4-9-16-11-13)19-14(8-10-17-19)12-5-2-1-3-6-12/h1-7,9-11,14H,8H2,(H,18,20) |
InChI Key |
SVKSJWSEMLOAHT-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
synonyms |
5-Phenyl-N-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



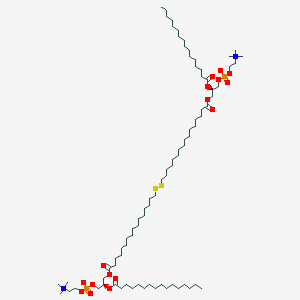

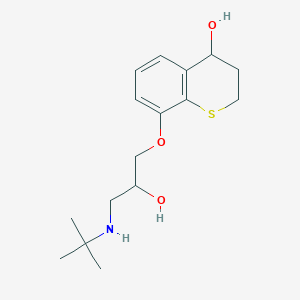

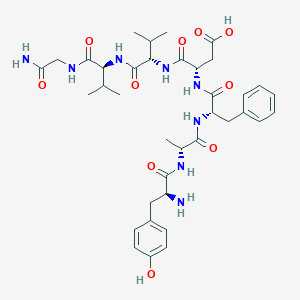
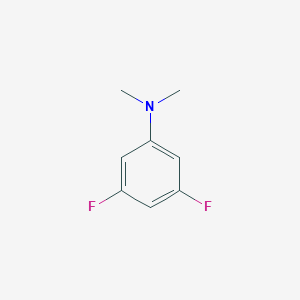
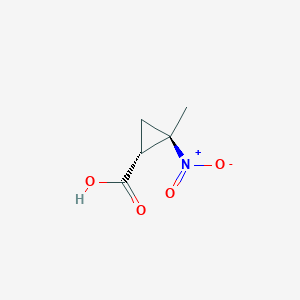
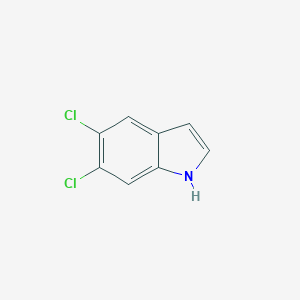
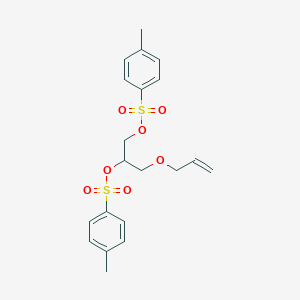
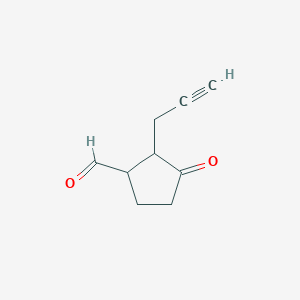
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
